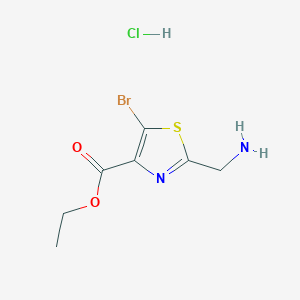
6-ethyl-1-propyl-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-1-propyl-3-tosylquinolin-4(1H)-one is a chemical compound with potential applications in scientific research. It belongs to the quinoline family of compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemical Study
Quinoline derivatives, such as those studied by Kóbor, Sohár, and Fülöp (1994), are synthesized via Michael addition reactions and have applications in exploring stereochemical properties through NMR spectroscopy. This foundational research aids in understanding the structural configurations of quinoline compounds, which is crucial for their application in designing molecules with desired biological or chemical properties (Kóbor, Sohár, & Fülöp, 1994).
Spectrophotometric Studies on Hydroxyl-azo Dyes
Quinoline derivatives are utilized in the synthesis of azo dyes, showcasing their versatility in material science. For instance, Yahyazadeh et al. (2022) synthesized new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinolin-2(1H)-one, emphasizing the influence of solvent effects on their absorption spectra. This research illustrates the potential of quinoline derivatives in the development of novel dyes with unique spectral properties (Yahyazadeh et al., 2022).
Synthesis and Characterization of Naphthoquinone Analogues
Patil et al. (2014) discussed the synthesis of naphthoquinone analogues from quinoline derivatives, which are characterized using various spectroscopic techniques. This study provides insight into the chemical behaviors and structural features of quinoline-based compounds, which are important for their application in creating advanced materials and chemicals (Patil et al., 2014).
Antioxidant Profiles
Quinoline derivatives are investigated for their antioxidant capacities, as demonstrated by Kumar et al. (2007), who studied ethoxyquin and its analogues for their chain-breaking antioxidative capacity. Such studies highlight the potential of quinoline compounds in developing antioxidants, which are crucial for various applications, including materials preservation and pharmaceuticals (Kumar et al., 2007).
Novel Precursor for Quinoline Synthesis
Research by Thakur, Sharma, and Das (2015) on ethyl 3-(2,4-dioxocyclohexyl)propanoate as a novel precursor for quinoline synthesis showcases the importance of quinoline derivatives in facilitating the development of new synthetic routes. This study contributes to the broader field of synthetic organic chemistry by providing new methodologies for constructing complex quinoline-based structures (Thakur, Sharma, & Das, 2015).
Eigenschaften
IUPAC Name |
6-ethyl-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-12-22-14-20(26(24,25)17-9-6-15(3)7-10-17)21(23)18-13-16(5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPSEOOKHHFQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-1-propyl-3-tosylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700504.png)

![5-Cyano-N-[cyano-(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2700506.png)
![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2700507.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2700510.png)



![5-((3,4-Dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2700517.png)

